(1R)-1-(3-Methylphenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(3-Methylphenyl)prop-2-enylamine: is an organic compound that belongs to the class of amines It features a phenyl group substituted with a methyl group at the third position and an amine group attached to a prop-2-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize (1R)-1-(3-Methylphenyl)prop-2-enylamine involves the aldol condensation of 3-methylbenzaldehyde with an appropriate amine precursor under basic conditions.
Reductive Amination: Another method involves the reductive amination of 3-methylbenzaldehyde with a suitable amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow processes and the use of industrial catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oximes or nitriles.
Reduction: Reduction of the double bond in the prop-2-enyl chain can yield saturated amines.
Substitution: The methyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Potential applications in the development of pharmaceuticals due to its amine functionality.
Medicine:
- Investigated for its potential as a precursor to bioactive compounds.
Industry:
- Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (1R)-1-(3-Methylphenyl)prop-2-enylamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
(1R)-1-Phenylprop-2-enylamine: Lacks the methyl group on the phenyl ring.
(1R)-1-(4-Methylphenyl)prop-2-enylamine: Has the methyl group at the fourth position instead of the third.
Uniqueness:
- The position of the methyl group can significantly influence the compound’s reactivity and interaction with biological targets, making (1R)-1-(3-Methylphenyl)prop-2-enylamine unique in its properties and applications.
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1R)-1-(3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-3-10(11)9-6-4-5-8(2)7-9/h3-7,10H,1,11H2,2H3/t10-/m1/s1 |
InChI Key |
LIFWNWRSRGOMQB-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C=C)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C=C)N |
Origin of Product |
United States |
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